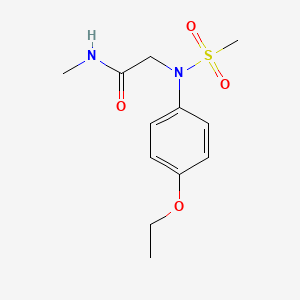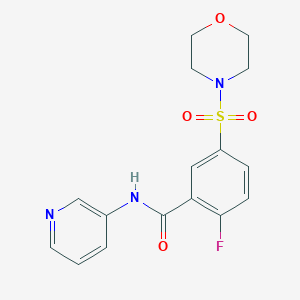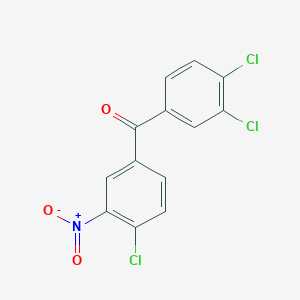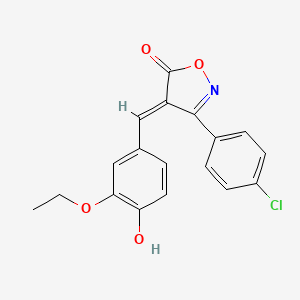
3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core substituted with a 6-methyl-2-pyridyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with 2-phenylacetyl chloride in the presence of a base, followed by cyclization with 6-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinazolinone derivatives with oxidized functional groups.
Reduction: Reduced quinazolinone derivatives.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: Lacks the 6-methyl-2-pyridyl group, which may affect its biological activity.
6-Methyl-2-pyridyl derivatives: Compounds with similar pyridyl groups but different core structures.
Quinazolinone derivatives: Various substitutions on the quinazolinone core can lead to different biological activities
Uniqueness
3-(6-METHYL-2-PYRIDYL)-2-PHENYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the 6-methyl-2-pyridyl and phenyl groups, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(6-methylpyridin-2-yl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTHYRPPJAUNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803344 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![N-[(4-FLUOROPHENYL)METHYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5872738.png)


![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
![N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B5872799.png)
![N-{5-OXO-2-PHENYL-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL}ACETAMIDE](/img/structure/B5872800.png)

![{3-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5872811.png)
![2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5872819.png)

